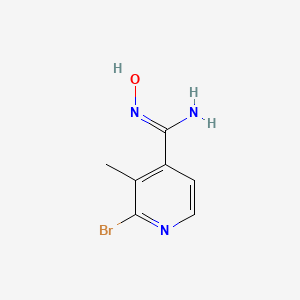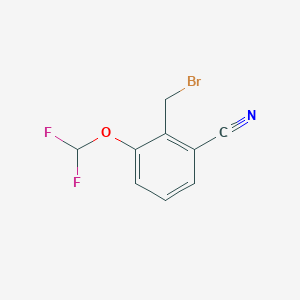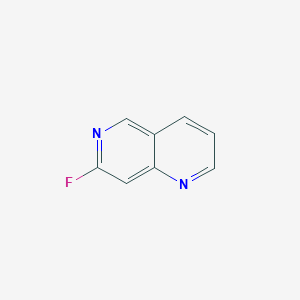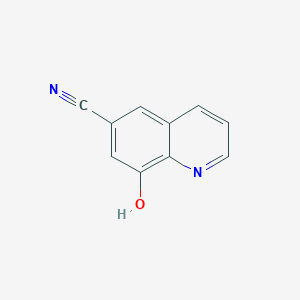
2-(6-Amino-3-bromopyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-3-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 This compound is characterized by the presence of a bromine atom, an amino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-3-pyridineacetic acid. The process can be summarized as follows:
Bromination: The starting material, 2-amino-3-pyridineacetic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Amino-3-bromopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Nitro derivatives.
Reduction: Alkylamine derivatives.
Applications De Recherche Scientifique
2-(6-Amino-3-bromopyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(6-Amino-2-bromopyridin-3-yl)acetic acid
- 2-(6-Chloropyridin-2-yl)acetic acid
Comparison:
- 2-(6-Bromopyridin-2-yl)acetic acid: Lacks the amino group, which may reduce its reactivity in certain biological applications.
- 2-(6-Amino-2-bromopyridin-3-yl)acetic acid: Similar structure but with different positioning of the amino group, potentially leading to different reactivity and applications.
- 2-(6-Chloropyridin-2-yl)acetic acid: Substitutes bromine with chlorine, which can alter its chemical reactivity and biological interactions.
2-(6-Amino-3-bromopyridin-2-yl)acetic acid stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
2-(6-amino-3-bromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-6(9)10-5(4)3-7(11)12/h1-2H,3H2,(H2,9,10)(H,11,12) |
Clé InChI |
OLZFSEPUIRGUES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)
![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)

